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Compound of Interest

Compound Name: 1-(4-Methoxyphenyl)thiourea

Cat. No.: B188629 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and

experimental protocols for the characterization of 1-(4-Methoxyphenyl)thiourea. The

information is compiled from various sources to aid in the synthesis and analysis of this

compound.

Spectroscopic Data
The following tables summarize the key spectroscopic data for 1-(4-Methoxyphenyl)thiourea.

It is important to note that a complete, experimentally verified dataset from a single source is

not readily available in the public domain. Therefore, the data presented is a compilation from

various sources, including typical values for related thiourea derivatives.

Table 1: FT-IR Spectroscopic Data
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Wavenumber (cm⁻¹) Assignment Intensity

3194-3255 N-H Stretching Strong, Broad

3007-3043 Aromatic C-H Stretching Medium

1583-1599 C=N Stretching / N-H Bending Medium to Strong

1226-1240 C=S Stretching Medium to Strong

1151-1336
SO₂ Stretching (if present as

impurity or in complex)
-

~1089
Aromatic C-Cl Stretching (if

present as impurity)
-

Note: The FT-IR data is based on typical ranges for thiourea derivatives and may vary based

on the specific experimental conditions and the physical state of the sample.[1]

Table 2: ¹H NMR Spectroscopic Data (Typical Values)
Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~9.5 - 10.5 Singlet (broad) 1H N-H (thiourea)

~7.0 - 7.5 Multiplet 4H Aromatic C-H

~3.8 Singlet 3H O-CH₃

~7.8 - 8.3 Singlet (broad) 2H N-H₂ (thiourea)

Note: The ¹H NMR data is based on typical chemical shifts for similar thiourea derivatives and

may vary depending on the solvent and instrument parameters.[1]

Table 3: ¹³C NMR Spectroscopic Data (Typical Values)
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Chemical Shift (δ) ppm Assignment

~180 C=S (thiourea)

~155 - 160 Aromatic C-O

~114 - 130 Aromatic C-H and C-C

~55 O-CH₃

Note: The ¹³C NMR data is based on typical chemical shifts for similar thiourea derivatives and

may vary depending on the solvent and instrument parameters.[2]

Table 4: Mass Spectrometry Data (Predicted)
Adduct m/z

[M+H]⁺ 183.05867

[M+Na]⁺ 205.04061

[M-H]⁻ 181.04411

[M]⁺ 182.05084

Note: This data is based on predicted collision cross-section values and the exact mass of 1-(4-
Methoxyphenyl)thiourea (C₈H₁₀N₂OS), which is 182.05139 Da. Experimental values may

vary.

Experimental Protocols
Synthesis of 1-(4-Methoxyphenyl)thiourea
This protocol is adapted from a thesis on the synthesis of 1-(4-Methoxyphenyl)thiourea.[3]

Materials:

p-Anisidine (5.7 g)

Ammonium thiocyanate (3.1 g)
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Hydrochloric acid (3.3 mL)

Water (8 mL)

Procedure:

In a round-bottom flask, combine p-anisidine, ammonium thiocyanate, hydrochloric acid, and

water.

Heat the reaction mixture to 90°C.

Maintain the temperature and stir the mixture for 9 hours.

After the reaction is complete, cool the mixture to room temperature.

The product will precipitate out of the solution.

Collect the solid product by filtration.

Wash the product with cold water.

Dry the product to obtain 1-(4-Methoxyphenyl)thiourea.

This method reports an average yield of 95% and a purity of 99.3%.[3]

General Protocol for Spectroscopic Characterization
The following is a general protocol for the spectroscopic analysis of the synthesized 1-(4-
Methoxyphenyl)thiourea.

1. Fourier-Transform Infrared (FT-IR) Spectroscopy:

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the dried sample with

potassium bromide powder and pressing it into a thin disk. Alternatively, acquire the

spectrum using an Attenuated Total Reflectance (ATR) accessory.

Data Acquisition: Record the spectrum over a range of 4000-400 cm⁻¹.
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Analysis: Identify the characteristic absorption bands corresponding to the functional groups

present in the molecule, such as N-H, C-H (aromatic), C=S, and C-O stretches.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

Sample Preparation: Dissolve a small amount of the sample (typically 5-10 mg) in a suitable

deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

Data Acquisition:

Acquire a ¹H NMR spectrum to determine the chemical shifts, multiplicities, and integration

of the proton signals.

Acquire a ¹³C NMR spectrum to identify the chemical shifts of the carbon atoms.

Analysis: Assign the observed signals to the respective protons and carbons in the structure

of 1-(4-Methoxyphenyl)thiourea.

3. Mass Spectrometry (MS):

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g.,

methanol or acetonitrile).

Data Acquisition: Introduce the sample into the mass spectrometer using an appropriate

ionization technique such as Electrospray Ionization (ESI) or Atmospheric Pressure

Chemical Ionization (APCI). Acquire the mass spectrum in both positive and negative ion

modes.

Analysis: Identify the molecular ion peak ([M]⁺ or [M]⁻) and other characteristic fragment ions

to confirm the molecular weight of the compound.

4. UV-Visible (UV-Vis) Spectroscopy:

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g.,

ethanol or methanol) of a known concentration.

Data Acquisition: Record the absorption spectrum over a wavelength range of approximately

200-800 nm using a UV-Vis spectrophotometer.
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Analysis: Determine the wavelength of maximum absorbance (λₘₐₓ) and the molar

absorptivity (ε).

Visualizations
The following diagram illustrates the general workflow for the synthesis and characterization of

1-(4-Methoxyphenyl)thiourea.
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Caption: Experimental workflow for the synthesis and spectroscopic characterization of 1-(4-
Methoxyphenyl)thiourea.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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